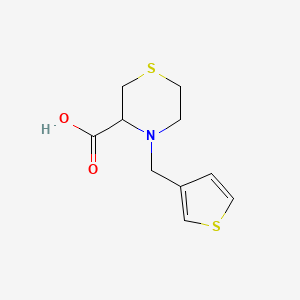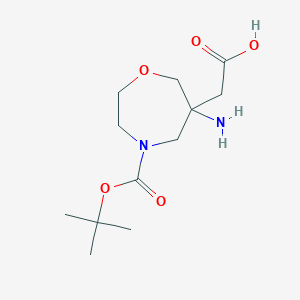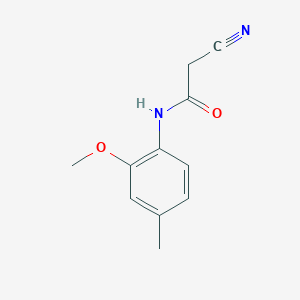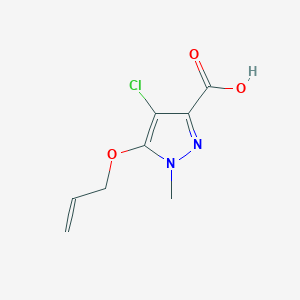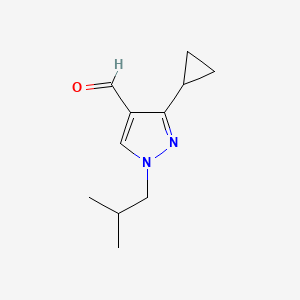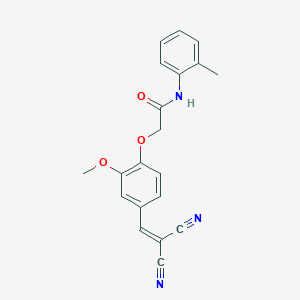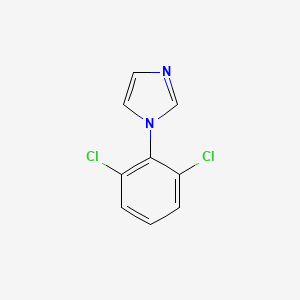
1-(2,6-Dichlorophenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichlorophenyl)-1H-imidazole is an organic compound characterized by the presence of an imidazole ring substituted with a 2,6-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Dichlorophenyl)-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dichlorophenyl)-1H-imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-(2,6-Dichlorophenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in metabolic processes, leading to altered cellular functions .
Comparison with Similar Compounds
1-(2,6-Dichlorophenyl)-1H-imidazole can be compared with other similar compounds, such as:
1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one: This compound shares the 2,6-dichlorophenyl group but has an indole ring instead of an imidazole ring.
1-(2,6-Dichlorophenyl)biguanide hydrochloride: Another compound with a 2,6-dichlorophenyl group, but with a biguanide structure.
Uniqueness: The presence of the imidazole ring in this compound imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)imidazole |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-2-1-3-8(11)9(7)13-5-4-12-6-13/h1-6H |
InChI Key |
QSQSUDAWRXGIQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B12990367.png)
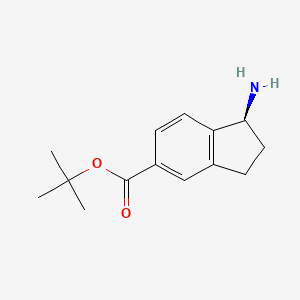
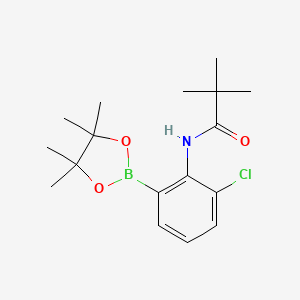
![5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride](/img/structure/B12990383.png)
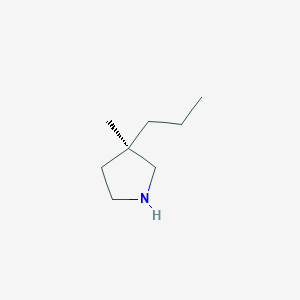
![5,9-Dimethyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B12990396.png)
